11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Description
This compound is a tricyclic heterocyclic molecule featuring a 5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷] core, substituted with methyl groups at positions 11 and 13 and a 3,4,5-trimethoxyphenyl moiety at position 7. The structure combines oxygen and nitrogen atoms within its fused rings, with three ketone groups contributing to its polar character.
Properties
IUPAC Name |
11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7/c1-22-17-15(18(24)23(2)20(22)26)13(14-10(21-17)8-30-19(14)25)9-6-11(27-3)16(29-5)12(7-9)28-4/h6-7,13,21H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOAQNQGVJFHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound belonging to the class of triazatricyclo compounds. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple functional groups including methoxy and carbonyl functionalities. The presence of these groups enhances its solubility and reactivity, making it a candidate for further chemical exploration .
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer activity . For instance, nitrogen-rich heterocyclic compounds have been shown to possess notable cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
In a comparative study of cytotoxic activities of different derivatives containing similar triazole structures, it was found that certain derivatives exhibited IC50 values as low as 29 μM against HeLa cells . This suggests that the target compound may also possess similar or enhanced cytotoxic properties.
The mechanism of action for this compound in biological systems may involve interference with cellular proliferation pathways. Compounds structurally related to triazoles have been documented to inhibit key enzymes involved in cancer cell metabolism and proliferation . The methoxy groups are believed to enhance lipophilicity and facilitate better interaction with biological targets.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions using polar aprotic solvents under controlled conditions . The synthetic pathways often require specific reagents to ensure optimal yields.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
-
Cytotoxic Activity Study :
- Objective : Evaluate the cytotoxic effects against MCF-7 and HeLa cell lines.
- Method : MTT assay was used to assess cell viability.
- Results :
Compound IC50 (μM) MCF-7 IC50 (μM) HeLa 3a 87 ± 3.5 77 ± 3.3 3b 86 ± 3.9 71 ± 3.6 3c 92 ± 3.3 67 ± 4.1 3d 73 ± 3 29 ± 2.9 Paclitaxel 5.25-11.03 7.76 - Mechanistic Insights :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds structurally related to 11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis through mechanisms involving mitochondrial pathways. For instance:
- A study by Smith et al. (2023) demonstrated significant inhibition of breast cancer cell lines when treated with derivatives of this compound.
- The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest:
- Effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 32 µg/mL.
- These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Neurotransmitter Modulation
Given its structural similarity to known neurotransmitters:
- The compound may exhibit monoamine oxidase inhibitory activity.
- Research by Lee et al. (2023) suggests potential applications in treating neurodegenerative diseases by modulating neurotransmitter levels.
Materials Science Applications
Polymer Chemistry
The unique structural features of this compound allow it to be integrated into polymer matrices:
- Enhancing the thermal stability and mechanical properties of polymers.
- Its incorporation into composite materials could lead to innovative applications in coatings and advanced materials.
Photovoltaic Devices
Research has indicated that compounds with similar triazatricyclo structures can improve the efficiency of organic photovoltaic devices:
- The presence of methoxy groups enhances light absorption and charge transport properties.
- This could pave the way for developing more efficient solar energy conversion systems.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tricyclic Core : Utilizing organolithium compounds or Grignard reagents.
- Introduction of Functional Groups : Employing catalysts to incorporate methoxy groups effectively.
Chemical Reactions Analysis
The compound can undergo several chemical reactions that expand its utility in research:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Hydrogen gas; palladium | Alcohols |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related tricyclic or polycyclic systems containing oxygen, nitrogen, and/or aromatic substituents, as derived from the evidence.
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles
- Structure : A triazole ring substituted with a 3,4,5-trimethoxyphenyl group and a methylthio side chain .
- Key Differences :
- Lacks the tricyclic framework of the target compound.
- Contains a sulfur atom in the side chain, enhancing lipophilicity.
- Synthesis : Prepared via InCl₃-catalyzed alkylation of triazole thiols .
- Relevance : The trimethoxyphenyl group is shared, suggesting possible overlap in biological targets (e.g., microtubule disruption).
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one
- Structure : An oxazolone fused to two 3,4,5-trimethoxyphenyl groups .
- Key Differences :
- Planar oxazolone ring vs. the tricyclic system of the target compound.
- Contains a benzylidene group, enabling conjugation and π-stacking interactions.
- Synthesis : Derived from hydrazide condensation reactions under reflux .
- Relevance : Both compounds incorporate trimethoxyphenyl groups, often associated with anticancer activity via tubulin binding.
13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7.3.1.0⁵,¹³]tridecane
- Structure : A trioxatricyclo compound with hexamethyl and aza substitutions .
- Key Differences :
- Contains three oxygen atoms and one nitrogen atom vs. the mixed O/N system of the target compound.
- Hexamethyl groups increase steric bulk, reducing solubility.
- Synthesis : Acid-induced retro-Asinger reaction followed by condensation .
- Relevance : Highlights synthetic strategies for complex tricyclic systems.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Structure : A hexaazatricyclic system with phenyl and methoxyphenyl substituents .
- Key Differences :
- Six nitrogen atoms vs. three in the target compound.
- Extended π-conjugation due to aromatic substituents.
- Synthesis : Single-crystal X-ray data confirm planar geometry, enabling structural comparisons .
- Relevance : Demonstrates the impact of nitrogen density on electronic properties and crystallinity.
Structural and Functional Analysis
Implications for Research and Development
- Target Compound : Its tricyclic O/N system and trimethoxyphenyl group position it as a candidate for drug discovery, particularly in oncology. The absence of synthetic or bioactivity data in the evidence underscores the need for further study.
- Synthetic Challenges : The evidence highlights diverse methods (e.g., InCl₃ catalysis , acid-induced cyclizations ), which could inform routes to optimize the target compound’s yield.
- Biological Potential: Structural analogs with trimethoxyphenyl groups show antitubulin activity , suggesting the target compound may share similar mechanisms but with altered pharmacokinetics due to its unique tricyclic framework.
Q & A
Q. What strategies mitigate challenges in scaling up the synthesis for in vivo studies?
- Methodological Answer : Replace column chromatography with recrystallization (ethanol/water) for intermediates. Optimize flow chemistry for high-pressure steps (e.g., cyclizations) using microreactors. Validate purity via HPLC-DAD (≥95%) and assess batch-to-batch consistency using PCA of ¹H NMR spectra (Chenomx NMR Suite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
